Praseodymium(III) isopropoxide

Description

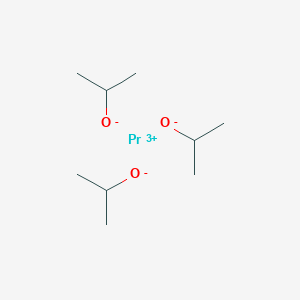

Structure

3D Structure of Parent

Properties

IUPAC Name |

praseodymium(3+);propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.Pr/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIVUKFKISBKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3Pr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370095 | |

| Record name | Praseodymium(III) isopropoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19236-14-7 | |

| Record name | Praseodymium(III) isopropoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Praseodymium(III) isopropoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Praseodymium(III) Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for praseodymium(III) isopropoxide, a key precursor in the development of various advanced materials and potentially in drug delivery systems. This document details experimental protocols, presents quantitative data for comparison, and illustrates the synthetic pathways.

This compound, with the chemical formula Pr(O-i-Pr)₃, is a metal alkoxide that serves as a valuable starting material in materials science and catalysis. Its utility stems from its ability to decompose cleanly to form praseodymium oxides and its solubility in organic solvents, making it suitable for sol-gel processes and as a catalyst in various organic transformations. This guide focuses on the two principal methods for its synthesis: the direct reaction of praseodymium metal with isopropanol (B130326) and the alcoholysis of praseodymium(III) chloride.

Synthesis Methodologies

Two primary routes have been established for the synthesis of this compound. The selection of a particular method may depend on the availability of starting materials, desired purity, and scale of the reaction.

Direct Reaction of Praseodymium Metal with Isopropanol

This method involves the direct reaction of praseodymium metal with anhydrous isopropanol, facilitated by a catalyst. The use of a catalyst is crucial to overcome the passivating oxide layer on the surface of the praseodymium metal and to increase the reaction rate.

Experimental Protocol:

The following protocol is based on the procedure outlined in U.S. Patent 3,757,412.[1]

-

Materials:

-

Praseodymium metal turnings (5.0 g)

-

Anhydrous isopropyl alcohol (300 mL)

-

Catalyst: Mercuric Iodide (HgI₂) (5 mg) or Mercuric Chloride (HgCl₂) (5 mg)

-

Inert gas (Helium or Argon)

-

-

Procedure:

-

A reaction flask equipped with a reflux condenser and a gas inlet is charged with 5.0 g of praseodymium metal turnings and 300 mL of anhydrous isopropyl alcohol.

-

5 mg of the chosen mercuric halide catalyst (HgI₂ or HgCl₂) is added to the flask.

-

The reaction mixture is blanketed with an inert atmosphere (e.g., helium).[1]

-

The mixture is heated to reflux, which is approximately 82°C, the boiling point of isopropyl alcohol.[1]

-

The reaction is maintained at reflux for a specified period. With mercuric iodide, the reaction is typically refluxed for 24 hours.[1] A shorter reaction time of 8 hours has been reported to yield around 75% of the product.[1] When mercuric chloride is used, a 24-hour reflux period is also employed.[1]

-

After the reflux period, the reaction mixture is cooled to room temperature.

-

The cooled mixture is filtered to remove any unreacted metal and other solid impurities.

-

The filtrate, containing the dissolved this compound, is then subjected to purification.

-

Purification: The product is purified by recrystallization from hot isopropanol. The filtrate is concentrated, and upon cooling, this compound crystallizes. The purified product is collected by filtration.[1]

-

Logical Relationship for Direct Synthesis:

References

Praseodymium(III) Isopropoxide: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praseodymium(III) isopropoxide, Pr(O-i-Pr)₃, is a metal alkoxide that serves as a valuable precursor in the synthesis of various praseodymium-containing materials. As a member of the lanthanide series, praseodymium exhibits unique electronic and magnetic properties that are imparted to its compounds, making them of interest in fields ranging from materials science and catalysis to the life sciences. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and potential applications, with a focus on providing practical information for researchers. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from analogous lanthanide isopropoxides to provide a comprehensive understanding of its expected chemical behavior.

Chemical and Physical Properties

This compound is typically a green powder that is highly sensitive to moisture.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₂₁O₃Pr | [2] |

| Molecular Weight | 318.17 g/mol | [2] |

| Appearance | Green powder | [1] |

| Solubility | Soluble in organic solvents such as isopropanol (B130326) and benzene (B151609). | Inferred from synthesis protocols |

| Moisture Sensitivity | Highly sensitive to moisture and air. | [1][3] |

Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of a praseodymium source with isopropanol. A common method is the reaction of anhydrous praseodymium(III) chloride with sodium isopropoxide. Another approach involves the direct reaction of praseodymium metal with isopropanol in the presence of a catalyst.[4]

Experimental Protocol: Synthesis from Praseodymium(III) Chloride

This protocol is based on the general synthesis of lanthanide alkoxides.

Materials:

-

Anhydrous praseodymium(III) chloride (PrCl₃)

-

Sodium metal (Na)

-

Anhydrous isopropanol (i-PrOH)

-

Anhydrous benzene (or toluene)

-

An inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Under an inert atmosphere, prepare a solution of sodium isopropoxide by reacting a stoichiometric amount of sodium metal with anhydrous isopropanol. The reaction is exothermic and should be carried out with caution.

-

Once all the sodium has reacted, add a suspension of anhydrous praseodymium(III) chloride in a mixture of anhydrous isopropanol and benzene to the sodium isopropoxide solution.

-

Reflux the reaction mixture for several hours to ensure complete reaction.

-

After cooling, the precipitated sodium chloride is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under vacuum to yield this compound as a solid.

-

The product can be further purified by sublimation or recrystallization from a suitable anhydrous solvent.

Molecular Structure

Spectroscopic Properties

Due to its paramagnetic nature, the Nuclear Magnetic Resonance (NMR) spectra of this compound are expected to show significantly shifted and broadened signals compared to diamagnetic analogues.

-

¹H NMR: The proton signals of the isopropoxide ligands will be shifted from their typical diamagnetic positions. The magnitude and direction of this paramagnetic shift depend on the distance and angle of the protons relative to the praseodymium ion.

-

¹³C NMR: Similar to the ¹H NMR, the carbon signals of the isopropoxide ligands will also experience paramagnetic shifts.

A detailed analysis of the NMR spectra can provide valuable information about the solution-state structure and magnetic properties of the complex.[5][6][7]

Reactivity

Hydrolysis

This compound is highly susceptible to hydrolysis, reacting readily with water to form praseodymium hydroxide (B78521) and isopropanol.[3] This reaction is often utilized in sol-gel processes to prepare praseodymium oxide materials. The hydrolysis reaction can be represented by the following equation:

Pr(O-i-Pr)₃ + 3 H₂O → Pr(OH)₃ + 3 i-PrOH

The mechanism of hydrolysis for metal alkoxides generally proceeds through the nucleophilic attack of water on the metal center, followed by proton transfer and elimination of the alcohol.[8]

Thermal Decomposition

Upon heating, this compound will decompose to form praseodymium oxide. The exact decomposition pathway and temperature will depend on the atmosphere (e.g., air, inert gas). The isopropoxide ligands will break down, leading to the formation of volatile organic byproducts. The final solid-state product is typically a form of praseodymium oxide, such as Pr₂O₃ or Pr₆O₁₁.[9] Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study these decomposition processes.[10][11]

Applications

The primary application of this compound is as a precursor for the synthesis of praseodymium-containing materials.

Materials Science

This compound is a key component in the sol-gel and chemical vapor deposition (CVD) processes for producing praseodymium oxide (Pr₂O₃ and other phases) thin films, nanoparticles, and ceramics.[12] These materials have applications in:

-

Catalysis: Praseodymium oxides are used as catalysts and catalyst supports in various reactions, including oxidation and reduction processes.[13][14]

-

Pigments: Praseodymium compounds are used to impart a yellow-green color to glasses and ceramics.[13]

-

High-k Dielectrics: Praseodymium oxide has a high dielectric constant, making it a potential material for use in microelectronics.

Drug Development and Biological Applications

While there is limited research on the direct biological applications of this compound, other praseodymium complexes have shown promising biological activities.[1][15][16][17] Lanthanide complexes are being explored for their potential as:

-

Antimicrobial agents: Some praseodymium complexes have demonstrated activity against bacteria and fungi.

-

Anticancer agents: The cytotoxic effects of certain lanthanide complexes against cancer cell lines are under investigation.

-

Bioimaging probes: The luminescent properties of some lanthanide ions can be exploited for in vitro and in vivo imaging.

The ability of this compound to serve as a precursor for praseodymium oxide nanoparticles opens up possibilities for applications in nanomedicine, where these nanoparticles could be functionalized for drug delivery or as diagnostic agents. Further research is needed to explore the potential of this compound and its derivatives in the pharmaceutical sciences.

Safety and Handling

This compound is a moisture-sensitive and flammable solid.[1] It should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent decomposition. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile precursor with significant potential in materials science and emerging applications in other fields. Its reactivity, particularly its sensitivity to hydrolysis and its thermal decomposition to praseodymium oxide, is central to its utility. While specific quantitative data on its structure and spectroscopic properties are not widely available, by understanding the general trends in lanthanide chemistry, researchers can effectively utilize this compound for the synthesis of novel materials and explore its potential in areas such as catalysis and biomedicine. As interest in lanthanide-based technologies continues to grow, a deeper understanding of the fundamental properties of compounds like this compound will be crucial for future advancements.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. US4507245A - Process for the production of a rare earth metal alkoxide - Google Patents [patents.google.com]

- 4. US3757412A - Lanthanide isopropoxides and preparation of same - Google Patents [patents.google.com]

- 5. Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes [ineosopen.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. arxiv.org [arxiv.org]

- 10. Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]

- 11. researchgate.net [researchgate.net]

- 12. shop.nanografi.com [shop.nanografi.com]

- 13. Praseodymium - Wikipedia [en.wikipedia.org]

- 14. Praseodymium: Properties and Uses [stanfordmaterials.com]

- 15. mdpi.com [mdpi.com]

- 16. journalirjpac.com [journalirjpac.com]

- 17. Synthesis and Biological Activities of Lanthanide (III) Nitrate Complexes with N-(2-hydroxynaphthalen-1-yl) methylene) Nicotinohydrazide Schiff Base - PubMed [pubmed.ncbi.nlm.nih.gov]

Praseodymium(III) isopropoxide CAS number 19236-14-7

An In-depth Technical Guide to Praseodymium(III) Isopropoxide CAS Number: 19236-14-7 Molecular Formula: C₉H₂₁O₃Pr

This document provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in materials science and drug development. It covers the compound's properties, synthesis, handling, and applications, with a focus on its role as a chemical precursor.

Core Chemical and Physical Properties

This compound is an organometallic compound featuring the rare earth element praseodymium in its +3 oxidation state, coordinated to three isopropoxide ligands.[1] It typically appears as a yellow to green solid or powder and is valued as a precursor for creating praseodymium-containing materials.[1][2] The compound is sensitive to moisture, readily undergoing hydrolysis to form praseodymium hydroxide (B78521) and isopropanol (B130326).[1] Its solubility in organic solvents makes it suitable for various solution-based chemical processes.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| CAS Number | 19236-14-7 | [3] |

| Molecular Formula | C₉H₂₁O₃Pr | [3] |

| Molecular Weight | ~318.17 g/mol | [1][3] |

| Appearance | Yellow to green solid/powder | [1][2] |

| Boiling/Sublimation Point | 175°C at 0.04 mm Hg (sublimes) | [4] |

| Solubility | Soluble in organic solvents | [1] |

| Sensitivity | Moisture sensitive | [2] |

| Synonyms | Praseodymium(III) i-propoxide, Praseodymium triisopropoxide, Triisopropoxypraseodymium | [1][2] |

Synthesis, Handling, and Safety

The synthesis and handling of this compound require stringent anhydrous and anaerobic conditions due to its high reactivity with water and air.

Experimental Synthesis Protocol

A common method for preparing this compound involves the direct reaction of praseodymium metal with isopropyl alcohol, using a catalyst to facilitate the reaction. The following protocol is adapted from established methods for lanthanide alkoxide synthesis.[5]

Objective: To synthesize this compound (Pr(O-i-Pr)₃) in high yield.

Materials:

-

Praseodymium metal turnings

-

Anhydrous isopropyl alcohol (isopropanol)

-

Mercuric iodide (HgI₂) or a mixture of mercuric chloride and mercuric acetate (B1210297) (catalytic amount)

-

An inert gas source (e.g., Helium or Argon)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Inert gas manifold (Schlenk line)

-

Heating mantle with magnetic stirrer

-

Filtration apparatus (e.g., Schlenk filter)

-

Crystallization dish

Procedure:

-

Setup: Assemble the reaction apparatus (flask, condenser) under an inert atmosphere. Ensure all glassware is rigorously dried beforehand.

-

Reactant Charging: Under a positive pressure of inert gas, charge the flask with praseodymium metal and a stoichiometric amount of anhydrous isopropyl alcohol.

-

Catalyst Addition: Add a catalytic quantity of mercuric iodide to the reaction mixture.

-

Reaction: Heat the mixture to reflux (~82°C) with vigorous stirring. The reaction is typically carried out under a helium atmosphere.[5]

-

Monitoring: Maintain reflux for approximately 8 hours, or until the praseodymium metal is fully consumed.[5]

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solution under inert atmosphere to remove any unreacted solids.

-

Purification: The crude product can be purified by recrystallization. This is achieved by concentrating the filtrate and cooling, or by recrystallizing from hot isopropanol to yield the final product.[5] The typical yield for this process is around 75%.[5]

Caption: Synthesis workflow for this compound.

Hydrolysis

The primary chemical instability of this compound is its susceptibility to hydrolysis. Even trace amounts of water will cause the compound to decompose, making inert atmosphere techniques (e.g., glovebox or Schlenk line) mandatory for storage and handling.

Caption: Reaction showing the hydrolysis of the title compound.

Safety and Handling

This compound is classified as a hazardous material and must be handled with appropriate safety precautions.

Table 2: Hazard Information for this compound

| Hazard Type | GHS Classification | Precautionary Statements | Citations |

| Physical Hazard | H228: Flammable solid | P210: Keep away from heat/sparks/open flames. No smoking. P240: Ground/bond container and receiving equipment. | [4] |

| Health Hazard | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P316: Get emergency medical help immediately. | [4] |

| Transport | UN 2925 | Considered a Dangerous Good for transport, may be subject to additional shipping charges. | [3] |

Applications in Materials Science

The principal application of this compound is as a high-purity precursor for the synthesis of praseodymium-containing advanced materials, such as oxides, ceramics, and catalysts.[1][4] Its solubility in organic solvents allows for its use in wet-chemical techniques like the sol-gel process or as a source for chemical vapor deposition (CVD), although more volatile alkoxides are sometimes preferred for MOCVD applications.[6][7]

Sol-Gel Synthesis of Praseodymium Oxide

The sol-gel process is a versatile method for producing metal oxides with controlled purity, particle size, and morphology.[6] this compound can serve as an ideal molecular precursor for this process. The general workflow involves controlled hydrolysis and condensation of the precursor in a solvent, followed by thermal treatment.

Caption: Workflow for synthesizing praseodymium oxide via the sol-gel method.

Relevance in Biological Systems and Drug Development

While there is currently no specific, documented role for this compound in drug development or as a probe for signaling pathways, the broader class of lanthanide compounds has significant and growing applications in biology and medicine.[8] Professionals in drug development should be aware of the unique properties of lanthanides that make them valuable research tools and therapeutic agents.

Lanthanide(III) ions are hard Lewis acids, giving them a strong affinity for oxygen-donor ligands, and they can form stable complexes with organic molecules.[9] This chemistry is exploited in several biomedical areas:

-

Bioimaging and Probes: The unique luminescent properties of certain lanthanide complexes (e.g., Europium, Terbium) allow for their use as highly sensitive fluorescent probes in biological assays, often utilizing time-resolved fluorescence to reduce background interference.[9]

-

Magnetic Resonance Imaging (MRI): Gadolinium(III), a lanthanide, is the basis for the most widely used contrast agents in clinical MRI, which enhance image resolution and diagnostic power.[10]

-

Cancer Therapy and Diagnosis: Lanthanide complexes and nanomaterials are being investigated as cytotoxic agents, for use in photodynamic therapy, as radiation sensitizers, and for targeted drug delivery.[10]

-

Drug and Gene Delivery: The high charge-to-volume ratio of trivalent lanthanide ions facilitates complexation with biological molecules, a property that has been explored to enhance the efficiency of gene delivery vectors.[10]

Although this compound itself is primarily a materials precursor, its parent element is part of a class of metals with profound and expanding utility in biomedical research and clinical applications.[11] Future research could involve designing specific ligands for praseodymium to create novel complexes with tailored biological or diagnostic functions.

References

- 1. CAS 19236-14-7: this compound [cymitquimica.com]

- 2. This compound | Praseodymium(3+) Isopropoxide | C9H21O3Pr - Ereztech [ereztech.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. US3757412A - Lanthanide isopropoxides and preparation of same - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academiaromana.ro [academiaromana.ro]

- 10. Lanthanides: Applications in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] BIOLOGICAL AND BIOMEDICAL APPLICATIONS OF THE LANTHANIDES COMPOUNDS : A MINI REVIEW | Semantic Scholar [semanticscholar.org]

Praseodymium(III) Isopropoxide: A Comprehensive Technical Guide on its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praseodymium(III) isopropoxide, a metal-organic compound with the chemical formula Pr(O-i-Pr)₃, is a subject of increasing interest in materials science and catalysis. This technical guide provides an in-depth analysis of its molecular structure, synthesis, and physicochemical properties. While a definitive single-crystal X-ray structure of this compound remains to be reported in the literature, this document consolidates available data on analogous lanthanide isopropoxides to project a comprehensive understanding of its structural characteristics. This guide also details experimental protocols for its synthesis and characterization, including spectroscopic and thermal analysis techniques, to support further research and application development.

Introduction

Praseodymium, a lanthanide series element, exhibits a stable +3 oxidation state and is known for its unique magnetic and optical properties. Its compounds are finding applications in diverse fields, including catalysis, ceramics, and as precursors for advanced materials. This compound, as a volatile and soluble metal alkoxide, serves as a valuable precursor for the synthesis of praseodymium-containing materials through methods such as sol-gel processing and chemical vapor deposition. Understanding its molecular structure is paramount for controlling its reactivity and the properties of the resulting materials. This guide aims to provide a thorough overview of the current knowledge regarding the molecular structure and properties of this compound.

Molecular Structure

While a single-crystal X-ray diffraction study for this compound is not publicly available, the structural chemistry of lanthanide alkoxides is well-documented. These compounds exhibit a strong tendency to form oligomeric structures to satisfy the coordination number of the large lanthanide ion. The degree of oligomerization is influenced by the steric bulk of the alkoxy ligand and the ionic radius of the lanthanide metal.

Based on studies of other lanthanide isopropoxides, this compound is expected to exist as a complex oligomer in the solid state and in non-coordinating solvents. The isopropoxide ligands can act as both terminal and bridging ligands, connecting multiple praseodymium centers through oxygen atoms. This results in the formation of polynuclear clusters. The coordination number of the praseodymium ion in such structures is typically greater than three, often ranging from five to seven.

A plausible structural motif, inferred from related lanthanide isopropoxide structures, involves a central core of praseodymium and bridging oxygen atoms from the isopropoxide groups, with terminal isopropoxide groups saturating the coordination sphere of the metal centers.

Diagram: Logical Workflow for Structural Elucidation

Caption: Workflow for the synthesis and structural determination of this compound.

Physicochemical Properties

This compound is typically a green, moisture-sensitive powder.[1] Its volatility allows for its use in chemical vapor deposition processes. The physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₉H₂₁O₃Pr | [1] |

| Molecular Weight | 318.17 g/mol | [2] |

| Appearance | Green powder | [1] |

| CAS Number | 19236-14-7 | [1][2] |

| Sensitivity | Moisture sensitive | [1] |

| Boiling Point | 175 °C / 0.04 mmHg (sublimes) | [3] |

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of lanthanide isopropoxides involves the reaction of the anhydrous lanthanide chloride with sodium isopropoxide.

Materials:

-

Anhydrous praseodymium(III) chloride (PrCl₃)

-

Sodium metal (Na)

-

Anhydrous isopropanol (B130326) (i-PrOH)

-

Anhydrous benzene (B151609) or toluene

-

Dry nitrogen or argon atmosphere

Procedure:

-

Preparation of Sodium Isopropoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a dry nitrogen atmosphere, dissolve a stoichiometric amount of sodium metal in anhydrous isopropanol with gentle heating to form sodium isopropoxide.

-

Reaction: To the freshly prepared sodium isopropoxide solution, add a suspension of anhydrous praseodymium(III) chloride in a mixture of isopropanol and benzene (or toluene) dropwise with constant stirring. The molar ratio of PrCl₃ to sodium isopropoxide should be 1:3.

-

Reflux: After the addition is complete, reflux the reaction mixture for several hours to ensure the completion of the reaction.

-

Isolation: After cooling to room temperature, the precipitated sodium chloride is removed by filtration under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by sublimation or recrystallization from a suitable anhydrous solvent.

Spectroscopic Characterization

Infrared spectroscopy is a valuable tool for confirming the presence of the isopropoxide ligands.

Methodology:

-

Sample Preparation: Prepare a Nujol mull of the solid sample or a solution in a dry, IR-transparent solvent (e.g., CCl₄) in an airtight cell.

-

Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

Expected Observations: The IR spectrum of a metal isopropoxide will show characteristic absorption bands.[4][5][6][7] Key vibrational modes for the isopropoxide group are expected in the following regions:

-

C-H stretching: ~2970, 2930, 2870 cm⁻¹

-

C-H bending: ~1465, 1380, 1370 cm⁻¹

-

C-O stretching: A strong, broad band between 1100 and 1170 cm⁻¹. The presence of both terminal and bridging isopropoxide groups can lead to multiple bands in this region.

-

Pr-O stretching: In the far-IR region, typically below 600 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch | 2970 - 2870 |

| C-H bend | 1465 - 1370 |

| C-O stretch (terminal) | ~1170 |

| C-O stretch (bridging) | ~1130 |

| Pr-O stretch | < 600 |

Due to the paramagnetic nature of the Pr³⁺ ion (f² electronic configuration), obtaining and interpreting NMR spectra of this compound presents challenges. The unpaired electrons cause significant shifting and broadening of the NMR signals.[8][9][10][11][12]

Methodology:

-

Sample Preparation: Prepare a solution of the complex in a dry, deuterated, non-coordinating solvent (e.g., C₆D₆, C₇D₈) in an NMR tube under an inert atmosphere.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Expected Observations:

-

The signals for the isopropoxide protons and carbons will be significantly shifted from their diamagnetic positions.

-

The signals are likely to be broad due to rapid paramagnetic relaxation.

-

The magnitude and direction of the paramagnetic shifts (lanthanide-induced shifts, LIS) depend on the geometric position of the nuclei relative to the praseodymium ion and the magnetic anisotropy of the complex.

Mass spectrometry can provide information about the oligomeric nature of the compound in the gas phase.

Methodology:

-

Techniques: Electron ionization (EI), chemical ionization (CI), or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be employed.[13][14][15][16]

-

Sample Introduction: For volatile compounds like this compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be used.

Expected Observations:

-

Fragmentation patterns corresponding to the loss of isopropoxide ligands.

-

The presence of ions corresponding to dimeric, trimeric, or higher oligomeric species, providing insight into the gas-phase structure.

Thermal Analysis

Thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the volatility and decomposition behavior of this compound.

Methodology:

-

TGA: Heat a small sample of the compound under a controlled atmosphere (e.g., nitrogen or air) at a constant rate and monitor the change in mass as a function of temperature.

-

DSC: Heat a small sample under a controlled atmosphere and measure the heat flow to or from the sample as a function of temperature.

Expected Observations:

-

TGA will show a weight loss corresponding to the sublimation or decomposition of the compound. The decomposition may proceed through intermediate oxo-alkoxide species before forming the final praseodymium oxide residue.[17][18][19][20][21]

-

DSC can reveal the temperatures of phase transitions, melting, and decomposition.

Diagram: Proposed Oligomeric Structure

Caption: A hypothetical dimeric structure of this compound with bridging and terminal isopropoxide ligands.

Conclusion

This compound is a key precursor in materials chemistry, whose molecular structure dictates its reactivity and utility. While a definitive crystal structure is yet to be determined, extensive studies on analogous lanthanide isopropoxides strongly suggest an oligomeric nature, characterized by bridging and terminal isopropoxide ligands that result in higher coordination numbers for the praseodymium ion. This technical guide has provided a comprehensive overview of the expected structural features, physicochemical properties, and detailed experimental protocols for the synthesis and characterization of this important compound. Further research, particularly single-crystal X-ray diffraction studies, is necessary to unequivocally elucidate its precise molecular structure and pave the way for its tailored application in advanced materials and catalysis.

References

- 1. This compound | Praseodymium(3+) Isopropoxide | C9H21O3Pr - Ereztech [ereztech.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 19236-14-7 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An Infrared Study of Metal Isopropoxide Precursors for SrTiO3 * | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. NMR Relaxivities of Paramagnetic Lanthanide-Containing Polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes [ineosopen.org]

- 11. Synthesis, structure and paramagnetic NMR analysis of a series of lanthanide-containing [LnTi6O3(OiPr)9(salicylate)6] cages - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Detection and quantification of lanthanide complexes in cell lysates by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A study of the application of graphite MALDI to the analysis of lanthanides and deconvolution of the isobaric species observed - Analyst (RSC Publishing) DOI:10.1039/D1AN00981H [pubs.rsc.org]

- 16. Preclinical comparison of (radio)lanthanides using mass spectrometry and nuclear imaging techniques: biodistribution of lanthanide-based tumor-targeting agents and lanthanides in ionic form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Research Progress on the Alkaline Medium Decomposition Process of Rare Earth Concentrates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. publications.polymtl.ca [publications.polymtl.ca]

- 20. mdpi.com [mdpi.com]

- 21. Thermal Decomposition Kinetics of Rare Earth Minerals in Tailings with Addition of MgO [mdpi.com]

A Technical Guide to the Solubility of Praseodymium(III) Isopropoxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praseodymium(III) isopropoxide, with the chemical formula Pr(OCH(CH₃)₂)₃, is a yellow to green solid organometallic compound.[1] As a member of the lanthanide alkoxide family, it serves as a valuable precursor in the synthesis of various praseodymium-containing materials, including ceramics and catalysts.[1] A critical aspect of its utility in these synthetic applications is its solubility in organic solvents. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound, including synthesis, qualitative solubility characteristics, and detailed experimental protocols for its synthesis and solubility determination.

Physicochemical Properties

This compound is known to be highly sensitive to moisture.[2] Hydrolysis in the presence of water leads to the formation of praseodymium hydroxide (B78521) and isopropanol.[1] This reactivity necessitates handling and storage under anhydrous conditions. The compound can be purified by vacuum sublimation or recrystallization from hot isopropyl alcohol, indicating that its solubility in this solvent increases with temperature.[2]

Solubility of this compound in Organic Solvents

While broadly described as soluble in organic solvents, specific quantitative solubility data for this compound is not widely available in published literature.[1][3] However, based on reports on lanthanide alkoxides, general solubility trends can be inferred.[2][4]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Solubility | Notes |

| Alcohols | Isopropyl Alcohol | Soluble, particularly at elevated temperatures | Used for recrystallization, suggesting a significant positive temperature coefficient of solubility.[2] |

| Aromatic Hydrocarbons | Benzene, Toluene | Likely Soluble | Often used as reaction media for the synthesis of related metal alkoxides.[4] |

| Ethers | Tetrahydrofuran (THF) | Likely Soluble | Ethereal solvents are generally good solvents for metal alkoxides. |

| Alkanes | Hexane | Likely Sparingly Soluble to Soluble | Solubility may be lower compared to more polar organic solvents. |

Note: This table is based on qualitative descriptions and inferences from related compounds. Experimental verification is required for quantitative assessment.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reaction of praseodymium metal with isopropyl alcohol in the presence of a mercuric iodide catalyst.[5]

Materials:

-

Praseodymium metal

-

Anhydrous isopropyl alcohol

-

Mercuric iodide (catalytic amount)

-

An inert atmosphere (e.g., Argon or Nitrogen)

-

Standard reflux apparatus

Procedure:

-

Under an inert atmosphere, place praseodymium metal in a reaction flask.

-

Add anhydrous isopropyl alcohol in a stoichiometric amount.

-

Introduce a catalytic amount of mercuric iodide to the mixture.

-

Heat the mixture to reflux (approximately 82°C).[5]

-

Maintain reflux conditions until the reaction is complete, which is indicated by the cessation of hydrogen evolution.

-

After the reaction, the excess isopropyl alcohol can be removed under vacuum to yield the crude product.

-

Purification can be achieved by vacuum sublimation or by recrystallization from hot, anhydrous isopropyl alcohol.[2]

Determination of Solubility

A gravimetric method can be employed to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound

-

Anhydrous organic solvent of choice

-

Temperature-controlled shaker or water bath

-

Inert atmosphere glove box or Schlenk line

-

Filtration apparatus (e.g., syringe with a 0.2 µm PTFE filter)

-

Pre-weighed vials

-

Analytical balance

-

Vacuum oven

Procedure:

-

In an inert atmosphere, add an excess amount of this compound to a known volume of the anhydrous organic solvent in a sealed vial. This ensures the formation of a saturated solution.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

Once equilibrium is reached, allow the excess solid to settle.

-

Carefully extract a known volume of the supernatant (the saturated solution) using a pre-warmed syringe fitted with a filter to avoid precipitation upon cooling and to remove any suspended solids.

-

Transfer the filtered, saturated solution to a pre-weighed, dry vial.

-

Determine the mass of the collected solution.

-

Remove the solvent from the vial under vacuum, and then dry the remaining solid this compound in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

The mass of the dissolved this compound is determined by subtracting the initial mass of the vial from the final mass.

-

The solubility can then be calculated and expressed in units such as grams per 100 mL of solvent or moles per liter.

Visualized Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

References

- 1. CAS 19236-14-7: this compound [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound , Null , 19236-14-7 - CookeChem [cookechem.com]

- 4. US4507245A - Process for the production of a rare earth metal alkoxide - Google Patents [patents.google.com]

- 5. US3757412A - Lanthanide isopropoxides and preparation of same - Google Patents [patents.google.com]

Praseodymium(III) isopropoxide physical appearance and state

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of praseodymium(III) isopropoxide, a valuable precursor in materials science. The document details its physical appearance, presents key quantitative data in a structured format, and outlines an experimental protocol for its synthesis.

Physical and Chemical Properties

This compound, with the chemical formula Pr(OCH(CH₃)₂)₃, is an organometallic compound featuring the rare earth element praseodymium in its +3 oxidation state.[1] It is recognized as a solid substance, typically appearing as a yellow to green powder.[1][2][3] This compound is known to be sensitive to moisture and can undergo hydrolysis to form praseodymium hydroxide (B78521) and isopropanol.[1] While its solubility in water is not well-documented, it is soluble in various organic solvents.[1] Due to its reactivity, particularly with moisture, it should be handled with appropriate safety protocols in a laboratory setting.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₁O₃Pr | [1][4] |

| Molecular Weight | 318.17 g/mol | [4] |

| Appearance | Yellow to green solid/powder | [1][2][3] |

| Sublimation Point | 175°C at 0.04 mm Hg | [3][5] |

| Boiling Point | 175°C at 0.04 mm Hg | [3] |

| Purity (Typical) | 98%+ Assay, 99.9%-Pr Metal Purity | [2] |

| Solubility | Soluble in organic solvents | [1] |

Experimental Protocol: Synthesis

A common method for the preparation of this compound involves the direct reaction of praseodymium metal with isopropyl alcohol.[6] The reaction is facilitated by a catalyst, such as mercuric iodide.[6]

Objective: To synthesize this compound.

Materials:

-

Praseodymium metal

-

Anhydrous isopropyl alcohol

-

Mercuric iodide (catalytic amount)

-

Inert gas (e.g., Helium or Argon)

Procedure:

-

The reaction should be conducted under an inert atmosphere (e.g., helium) to prevent unwanted side reactions with air or moisture.[6]

-

Praseodymium metal and a catalytic amount of mercuric iodide are added to a reaction vessel containing anhydrous isopropyl alcohol. The reactants are used in stoichiometric amounts.[6]

-

The reaction mixture is heated to reflux, approximately 82°C, for a period of about 8 hours.[6]

-

After the reflux period, the mixture is allowed to cool to room temperature.[6]

-

The cooled mixture is then filtered to separate the product from any unreacted starting material or catalyst residues.[6]

-

The recovered product can be further purified by recrystallization from hot isopropanol.[6]

-

This process typically yields this compound at around 75% efficiency.[6]

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. CAS 19236-14-7: this compound [cymitquimica.com]

- 2. This compound | Praseodymium(3+) Isopropoxide | C9H21O3Pr - Ereztech [ereztech.com]

- 3. This compound CAS#: 19236-14-7 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 19236-14-7 [chemicalbook.com]

- 6. US3757412A - Lanthanide isopropoxides and preparation of same - Google Patents [patents.google.com]

Praseodymium(III) isopropoxide safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of Praseodymium(III) Isopropoxide

This technical guide provides a detailed overview of the safety information for this compound (CAS No. 19236-14-7), compiled for researchers, scientists, and professionals in drug development. The information is based on available Safety Data Sheets (SDS) and chemical data sources.

Chemical Identification

This compound is an organometallic compound featuring the rare earth element praseodymium in its +3 oxidation state.[1] It is primarily used as a precursor in the synthesis of various praseodymium-containing materials.[1]

| Identifier | Value |

| Chemical Name | This compound[1][2] |

| Synonyms | Praseodymium i-propoxide, Praseodymium Tripropan-2-Olate[1][3] |

| CAS Number | 19236-14-7[2][3][4][5][6] |

| Molecular Formula | C₉H₂₁O₃Pr[1][3][5][7] |

| Molecular Weight | 318.17 g/mol [1][3][5][6] |

Physical and Chemical Properties

The compound is a solid that is sensitive to moisture and soluble in organic solvents.[1][4][6] Its reaction with moisture can lead to the formation of praseodymium hydroxide (B78521) and isopropanol.[1]

| Property | Value |

| Appearance | Green or yellow-green powder/solid[1][4][6] |

| Sublimation Point | 175°C at 0.04 mmHg vacuum[4][8] |

| Sensitivity | Moisture sensitive[4][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary dangers are its flammability and its corrosive effects on skin and eyes.[2][5]

| Hazard Classification | GHS Code | Signal Word & Statement |

| Flammable Solids | Category 1 | Danger - H228: Flammable solid[2][5] |

| Skin Corrosion | Category 1B | Danger - H314: Causes severe skin burns and eye damage[2][5] |

The following diagram outlines the workflow for assessing and mitigating the hazards associated with this chemical.

References

- 1. CAS 19236-14-7: this compound [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. This compound , Null , 19236-14-7 - CookeChem [cookechem.com]

- 5. CAS # 19236-14-7, this compound - chemBlink [ww.chemblink.com]

- 6. This compound | Praseodymium(3+) Isopropoxide | C9H21O3Pr - Ereztech [ereztech.com]

- 7. americanelements.com [americanelements.com]

- 8. This compound | 19236-14-7 [chemicalbook.com]

A Technical Guide to the Thermal Decomposition of Praseodymium(III) Isopropoxide and its Lanthanide Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of praseodymium(III) isopropoxide. Due to the limited availability of direct studies on this specific compound, this document draws upon data from analogous rare earth isopropoxides to present a predictive analysis of its thermal behavior, including decomposition pathways and the nature of the resulting products. This guide is intended to serve as a valuable resource for researchers in materials science, inorganic chemistry, and drug development who are interested in the synthesis of praseodymium oxide nanoparticles and other applications derived from the thermal processing of metal-organic precursors.

Introduction

This compound, Pr(O-i-Pr)₃, is a metal-organic compound of significant interest as a precursor for the synthesis of praseodymium oxide (Pr₆O₁₁) nanoparticles. These nanoparticles have diverse applications in catalysis, ceramics, and electronics. The thermal decomposition of this compound is a critical step in these synthetic routes, as the controlled heating of the precursor determines the phase, morphology, and purity of the final oxide product. Understanding the thermal decomposition process is therefore essential for optimizing the synthesis of these advanced materials.

This guide will cover the synthesis of lanthanide isopropoxides, their thermal analysis, and the characterization of their decomposition products. A comparative approach is taken, leveraging data from other lanthanide isopropoxides to build a comprehensive picture of the expected thermal behavior of the praseodymium analogue.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and thermal analysis of lanthanide isopropoxides, including this compound.

Synthesis of Lanthanide Isopropoxides

The synthesis of lanthanide isopropoxides, including this compound, can be achieved through the reaction of the lanthanide metal with isopropyl alcohol. The use of a catalyst is often necessary to initiate and sustain the reaction.

Materials:

-

Lanthanide metal (e.g., Praseodymium)

-

Anhydrous isopropyl alcohol

-

Catalyst: Mercuric chloride, mercuric iodide, or a mixture of mercuric chloride and mercuric acetate[1]

Procedure:

-

Under an inert atmosphere (e.g., helium or argon), the lanthanide metal is placed in a reaction vessel.

-

Anhydrous isopropyl alcohol is added in stoichiometric amounts.

-

A catalytic amount of the chosen mercuric salt is introduced. A mixture of mercuric chloride and mercuric acetate (B1210297) is reported to give increased yields and shorter reaction times for various rare earth metal isopropoxides.[1]

-

The reaction mixture is refluxed at the boiling point of isopropyl alcohol (approximately 82 °C) for several hours (e.g., 8 hours).[1]

-

After the reaction is complete, the mixture is cooled and filtered to remove any unreacted metal and catalyst residues.

-

The crude product is then purified by recrystallization from hot isopropanol (B130326) or by vacuum sublimation.

The resulting lanthanide isopropoxides are typically colorless to pale-colored solids and are highly sensitive to moisture.[2]

Thermal Decomposition Analysis

The thermal decomposition of lanthanide isopropoxides is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss and thermal events as a function of temperature.

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements.

Typical TGA/DSC Experimental Parameters:

-

Sample Mass: 5-10 mg

-

Crucible: Alumina or platinum

-

Atmosphere: Dry air or inert gas (e.g., nitrogen, argon) with a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A linear heating rate, typically 10 °C/min, is employed.

-

Temperature Range: From room temperature up to 1000 °C to ensure complete decomposition.

The TGA curve plots the percentage of mass loss against temperature, while the DSC curve shows the heat flow, indicating endothermic or exothermic processes.

Data Presentation

The thermal decomposition of lanthanide isopropoxides generally proceeds in multiple steps, culminating in the formation of the corresponding lanthanide oxide. The following table summarizes typical thermal decomposition data for a series of lanthanide isopropoxides, providing a basis for predicting the behavior of this compound.

| Lanthanide Isopropoxide | Decomposition Step 1 (Temperature Range) | Weight Loss (%) | Decomposition Step 2 (Temperature Range) | Weight Loss (%) | Final Product |

| Y(O-i-Pr)₃ | 120-350 °C | ~50 | 350-500 °C | ~20 | Y₂O₃ |

| La(O-i-Pr)₃ | 150-380 °C | ~45 | 380-550 °C | ~25 | La₂O₃ |

| Nd(O-i-Pr)₃ | 140-370 °C | ~48 | 370-530 °C | ~22 | Nd₂O₃ |

| Gd(O-i-Pr)₃ | 130-360 °C | ~47 | 360-540 °C | ~23 | Gd₂O₃ |

| Pr(O-i-Pr)₃ (Predicted) | 140-370 °C | ~48 | 370-530 °C | ~22 | Pr₆O₁₁ |

Note: The data for Y, La, Nd, and Gd are generalized from typical TGA curves for lanthanide alkoxides. The data for Pr(O-i-Pr)₃ is a prediction based on the trends observed for its neighboring lanthanides. The final praseodymium oxide product is expected to be the most stable mixed-valence oxide, Pr₆O₁₁.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow and the proposed signaling pathways for the thermal decomposition process.

Caption: Experimental workflow for the synthesis and thermal analysis of Pr(O-i-Pr)₃.

Caption: Proposed thermal decomposition pathway for this compound.

Discussion

The thermal decomposition of lanthanide isopropoxides is a complex process involving several stages. Based on the analysis of related compounds, the decomposition of this compound is expected to proceed as follows:

-

Initial Decomposition: The first stage of weight loss, occurring at approximately 140-370 °C, is attributed to the partial decomposition of the isopropoxide ligands. This process likely involves the elimination of propene and isopropanol, leading to the formation of an intermediate praseodymium oxy-isopropoxide species.

-

Final Decomposition to Oxide: The second major weight loss step, in the range of 370-530 °C, corresponds to the decomposition of the intermediate species to form the final praseodymium oxide. This stage involves the combustion of the remaining organic fragments, releasing water, carbon monoxide, and carbon dioxide as gaseous byproducts.

The final solid product of the thermal decomposition of this compound in an oxidizing atmosphere is expected to be Pr₆O₁₁, which is the most thermodynamically stable oxide of praseodymium under these conditions. The exact temperatures and weight losses will be influenced by experimental parameters such as the heating rate and the composition of the atmosphere.

Conclusion

While direct experimental data on the thermal decomposition of this compound is not widely available in the literature, a robust predictive model can be constructed based on the behavior of analogous lanthanide isopropoxides. The synthesis can be achieved through the reaction of praseodymium metal with isopropanol using a mercuric salt catalyst. The subsequent thermal decomposition is anticipated to be a two-step process, yielding praseodymium oxide (Pr₆O₁₁) as the final product.

This guide provides researchers with a foundational understanding of the synthesis and thermal analysis of this compound. The provided experimental protocols and comparative data serve as a starting point for further investigation and optimization of the synthesis of praseodymium-based nanomaterials. Further experimental work is encouraged to refine the specific decomposition temperatures and pathways for this promising precursor material.

References

An In-Depth Technical Guide to the Hydrolysis and Stability of Praseodymium(III) Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, hydrolysis, and stability of praseodymium(III) isopropoxide, Pr(O-i-Pr)₃. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide incorporates data from analogous lanthanide compounds to provide a robust understanding of its chemical behavior.

Executive Summary

This compound is a metal-organic compound of significant interest in materials science and catalysis, primarily as a precursor for the synthesis of praseodymium-containing materials. Its utility is intrinsically linked to its reactivity with water (hydrolysis) and its thermal stability. This document details the known synthesis protocols, explores the mechanisms of hydrolysis and thermal decomposition, and provides standardized experimental methodologies for their characterization. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of praseodymium metal with isopropyl alcohol in the presence of a catalyst. A detailed protocol is provided based on established patent literature.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a method described for the synthesis of lanthanide isopropoxides.

Materials:

-

Praseodymium metal turnings

-

Anhydrous isopropyl alcohol

-

Mercuric iodide (catalyst) or a mixture of mercuric chloride and mercuric acetate (B1210297) (catalyst)

-

Helium or Argon gas (for inert atmosphere)

Procedure:

-

All glassware is rigorously dried and assembled for reaction under an inert atmosphere (Helium or Argon).

-

Praseodymium metal turnings and a catalytic amount of mercuric iodide (or a mixture of mercuric chloride and mercuric acetate) are added to a reaction flask containing anhydrous isopropyl alcohol.

-

The reaction mixture is heated to reflux (approximately 82°C) with continuous stirring under an inert atmosphere.

-

The reaction is maintained at reflux for a period of 8 to 24 hours, during which the praseodymium metal reacts to form the isopropoxide.

-

After the reaction is complete, the mixture is cooled to room temperature and filtered to remove any unreacted metal and catalyst residues.

-

The filtrate, containing the dissolved this compound, is then subjected to recrystallization from hot isopropanol (B130326) to purify the product.

-

The purified this compound is collected and dried under vacuum.

Table 1: Synthesis Parameters for Lanthanide Isopropoxides

| Parameter | Value | Reference |

| Reactants | Lanthanum, Cerium, Praseodymium, or Neodymium metal; Isopropyl alcohol | [1] |

| Catalyst | Mercuric iodide or Mercuric chloride/Mercuric acetate mixture | [1] |

| Atmosphere | Helium | [1] |

| Reaction Temperature | ~ 82°C (Reflux) | [1] |

| Reaction Time | 8 - 24 hours | [1] |

| Purification Method | Recrystallization from hot isopropanol | [1] |

| Reported Yield | ~ 70 - 75% | [1] |

Hydrolysis of this compound

The hydrolysis of this compound is a critical reaction, particularly in its application in sol-gel processes for the synthesis of praseodymium oxide nanoparticles. The reaction involves the nucleophilic attack of water on the praseodymium center, leading to the stepwise replacement of isopropoxide ligands with hydroxyl groups.

Hydrolysis Mechanism

The hydrolysis of metal alkoxides like this compound generally proceeds through a two-step mechanism:

-

Hydrolysis: The isopropoxide groups are replaced by hydroxyl groups upon reaction with water. This reaction can be controlled by factors such as the water-to-alkoxide molar ratio, temperature, and pH.

-

Condensation: The resulting hydroxo-alkoxide or hydroxide (B78521) species undergo condensation reactions to form Pr-O-Pr bridges, eliminating water or isopropanol. This process leads to the formation of oligomeric or polymeric species, and ultimately, praseodymium oxide or hydroxide networks.

Logical Relationship of Hydrolysis

Caption: Hydrolysis pathway of this compound.

Quantitative Data on Hydrolysis Kinetics

Stability of this compound

The stability of this compound is a key consideration for its storage and application. It is sensitive to moisture and undergoes thermal decomposition at elevated temperatures.

Thermal Decomposition

While specific TGA/DTA data for this compound is not available, the thermal decomposition of other praseodymium compounds, such as the hydroxide and nitrate, has been studied. These studies indicate that the ultimate decomposition product is praseodymium oxide (Pr₂O₃ or other stoichiometries depending on the atmosphere). The decomposition of the isopropoxide is expected to proceed via the loss of isopropanol and other organic fragments, leading to the formation of praseodymium oxide.

Table 2: Thermal Decomposition Data of Related Praseodymium and Lanthanide Compounds

| Compound | Decomposition Step | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Final Product | Reference |

| Pr(OH)₃ | Pr(OH)₃ → PrOOH | ~190 | ~270 | Not Specified | PrOOH | |

| Pr(OH)₃ | PrOOH → Pr₂O₃ | Follows first step | - | Not Specified | Pr₂O₃ | |

| La(OH)₃ | La(OH)₃ → LaOOH | ~320 | - | ~7.4 | LaOOH | |

| La(OH)₃ | LaOOH → La₂O₃ | ~400 | - | ~7.4 | La₂O₃ | |

| Nd(OH)₃ | Nd(OH)₃ → NdOOH | ~190 | ~270 | Not Specified | NdOOH | |

| Nd(OH)₃ | NdOOH → Nd₂O₃ | ~400 | - | Not Specified | Nd₂O₃ |

Note: The data for lanthanide hydroxides is provided as a proxy to estimate the decomposition behavior of the hydroxide species formed during the hydrolysis of the isopropoxide.

Experimental Workflow for Stability Studies

The thermal stability of metal alkoxides is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Caption: Experimental workflow for thermal stability analysis.

Experimental Protocols for Characterization

Protocol for Monitoring Hydrolysis by ¹H NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively monitor the progress of hydrolysis of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., d₈-toluene)

-

Deionized water

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of this compound in the deuterated solvent in an NMR tube under an inert atmosphere.

-

Acquire an initial ¹H NMR spectrum to identify the peaks corresponding to the isopropoxide ligands.

-

Inject a controlled amount of water into the NMR tube.

-

Acquire a series of ¹H NMR spectra at regular time intervals.

-

Monitor the decrease in the intensity of the isopropoxide proton signals and the appearance and increase in the intensity of the isopropanol proton signals.

-

The relative integration of these signals can be used to estimate the extent of hydrolysis over time.

Protocol for Thermal Stability Analysis by TGA/DSC

Objective: To determine the thermal decomposition profile of this compound.

Materials:

-

This compound

-

TGA/DSC instrument

-

Inert gas (e.g., Nitrogen, Argon)

-

Oxidative gas (e.g., Air) - optional

Procedure:

-

Calibrate the TGA/DSC instrument according to the manufacturer's instructions.

-

Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA crucible.

-

Place the crucible in the TGA/DSC furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen at a flow rate of 50 mL/min) to establish an inert atmosphere.

-

Heat the sample from room temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

-

Record the mass loss (TGA curve) and the differential heat flow (DSC curve) as a function of temperature.

-

Analyze the resulting curves to identify the onset and peak temperatures of decomposition events, the percentage of mass loss at each step, and the endothermic or exothermic nature of the transitions.

-

The solid residue after the experiment can be analyzed by techniques such as X-ray diffraction (XRD) to identify the crystalline phases of the final product.

Conclusion

This compound is a valuable precursor material whose utility is defined by its hydrolytic and thermal properties. While specific quantitative data for this compound remains scarce, a comprehensive understanding of its behavior can be achieved through the study of analogous lanthanide compounds and the application of standard characterization techniques. The protocols and data presented in this guide provide a foundational framework for researchers and professionals working with this and related metal alkoxide systems. Further research is warranted to elucidate the precise kinetics of hydrolysis and the detailed thermal decomposition pathway of this compound.

References

Spectroscopic Characterization of Praseodymium(III) Isopropoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthesis of Praseodymium(III) Isopropoxide

A common method for the synthesis of lanthanide isopropoxides involves the reaction of the lanthanide metal with isopropyl alcohol.[2] Due to the high reactivity of praseodymium with air and moisture, the synthesis must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Experimental Protocol: Synthesis

-

Reaction Setup: A dried, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet is charged with praseodymium metal turnings.

-

Solvent Addition: Anhydrous isopropyl alcohol is added to the flask in stoichiometric excess.

-

Initiation: A catalytic amount of mercuric chloride can be used to initiate the reaction.[2] The reaction mixture is gently heated to reflux.

-

Reaction Monitoring: The reaction progress is monitored by the disappearance of the metal turnings.

-

Isolation: Upon completion, the excess isopropyl alcohol is removed under reduced pressure. The resulting solid this compound is then purified by sublimation or recrystallization from a suitable anhydrous solvent like benzene (B151609) or toluene.

Spectroscopic Characterization

The characterization of this compound relies heavily on NMR and IR spectroscopy. However, the paramagnetic f-electrons of the Pr³⁺ ion significantly influence the NMR spectra, leading to large chemical shifts and potential line broadening.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The paramagnetic nature of praseodymium(III) makes it a lanthanide shift reagent, causing significant changes in the chemical shifts of nearby nuclei.[3][4] The unpaired f-electrons create a local magnetic field that adds to or subtracts from the applied magnetic field of the NMR spectrometer.

Expected ¹H NMR Spectral Features:

Due to the paramagnetic shifting, the proton signals of the isopropoxide ligand are expected to be shifted significantly from their typical diamagnetic positions (δ 1.2 for CH₃ and δ 4.0 for CH). The methine proton (CH) signal is anticipated to experience a larger shift than the methyl proton (CH₃) signals due to its closer proximity to the praseodymium center. The signals may also be broadened, though praseodymium is known to cause less severe broadening compared to other lanthanides like gadolinium or dysprosium.

Expected ¹³C NMR Spectral Features:

Similar to the ¹H NMR spectrum, the ¹³C NMR signals for the isopropoxide ligand will be shifted due to the paramagnetic influence of the Pr³⁺ ion. The methine carbon (CH) is expected to show a more pronounced shift compared to the methyl carbons (CH₃).

Quantitative Data (Hypothetical):

As no explicit literature data is available, the following table presents hypothetical chemical shift ranges based on general principles of lanthanide-induced shifts.

| Nucleus | Functional Group | Expected Chemical Shift (δ) ppm |

| ¹H | Isopropoxide CH | -20 to +20 |

| ¹H | Isopropoxide CH₃ | -10 to +10 |

| ¹³C | Isopropoxide CH | -50 to +50 |

| ¹³C | Isopropoxide CH₃ | -20 to +20 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: All sample manipulations must be performed in a glovebox under an inert atmosphere. An appropriate amount of this compound is dissolved in a deuterated, anhydrous solvent (e.g., C₆D₆, toluene-d₈).

-

NMR Tube: The solution is transferred to a J. Young NMR tube or a standard NMR tube sealed with a cap and parafilm inside the glovebox.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Due to the potential for broad signals, acquisition parameters may need to be optimized (e.g., using a wider spectral width and faster relaxation delays).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by the vibrational modes of the isopropoxide ligands and the Pr-O bond.

Expected IR Spectral Features:

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C-O, and Pr-O bonds. The absence of a broad band around 3200-3600 cm⁻¹ would indicate the absence of hydroxyl groups from hydrolysis.

Quantitative Data:

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound, based on data for other metal alkoxides.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

| C-H stretching | Isopropoxide CH₃, CH | 2850 - 3000 |

| C-H bending | Isopropoxide CH₃, CH | 1350 - 1470 |

| C-O stretching | Isopropoxide | 950 - 1200 |

| Pr-O stretching | Metal-Alkoxide | 400 - 600 |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Due to the compound's sensitivity, sample preparation should be conducted in a glovebox. For solid-state analysis, a Nujol mull or a KBr pellet can be prepared. For solution-state analysis, an anhydrous, IR-transparent solvent (e.g., CCl₄) can be used in a sealed liquid cell.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the mull, KBr, or solvent should be recorded and subtracted from the sample spectrum.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data for this compound involves a logical progression from identifying key structural features to confirming the compound's identity and purity.

Conclusion

The spectroscopic characterization of this compound presents unique challenges due to its paramagnetic nature and sensitivity. While direct experimental data in the public domain is limited, a comprehensive understanding of its spectral properties can be achieved by applying the principles of lanthanide chemistry and spectroscopy. The experimental protocols and expected data presented in this guide provide a robust framework for researchers and scientists working with this and related lanthanide alkoxide compounds. Careful execution of these methods under inert conditions is paramount to obtaining high-quality, interpretable spectroscopic data.

References

- 1. UV-Vis-NIR absorption spectra of lanthanide oxides and fluorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. US3757412A - Lanthanide isopropoxides and preparation of same - Google Patents [patents.google.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]

Praseodymium(III) Isopropoxide: A Technical Guide to its Coordination Chemistry and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praseodymium(III) isopropoxide, Pr(OCH(CH₃)₂)₃, is an organometallic compound of the rare-earth element praseodymium.[1][2][3][4] It typically presents as a yellow to green, moisture-sensitive solid that is soluble in organic solvents.[2][4] This alkoxide is a key precursor in materials science, primarily for the synthesis of praseodymium-containing materials such as ceramics, catalysts, and thin films.[2][5] Its utility stems from the ability of the isopropoxide ligands to be readily displaced or decomposed, allowing for the controlled formation of praseodymium oxides and other complexes. This guide provides an in-depth overview of the synthesis, properties, and coordination chemistry of this compound.

Synthesis and Properties

This compound is synthesized through the reaction of a praseodymium salt, such as praseodymium(III) chloride, with a source of isopropoxide ions, typically sodium isopropoxide, in an anhydrous organic solvent. The product is highly susceptible to hydrolysis, reacting with moisture to form praseodymium(III) hydroxide (B78521) and isopropanol (B130326).[2]

General Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₉H₂₁O₃Pr | [2][3] |

| Molecular Weight | 318.17 g/mol | [3] |

| Appearance | Yellow to green solid | [2][4] |

| CAS Number | 19236-14-7 | [3] |

| Melting Point | 175°C/0.04 mm Hg (sublimes) | [6][7] |

| Solubility | Soluble in organic solvents | [2] |

| Sensitivity | Moisture sensitive | [2][4] |

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of lanthanide isopropoxides.[1] All operations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Materials:

-

Anhydrous praseodymium(III) chloride (PrCl₃)

-

Sodium metal

-

Anhydrous isopropanol

-

Anhydrous benzene (B151609) or toluene

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation of Sodium Isopropoxide: In a Schlenk flask equipped with a reflux condenser and a magnetic stirrer, react clean sodium metal with a stoichiometric excess of anhydrous isopropanol under a counterflow of inert gas. The reaction is complete when all the sodium has dissolved. The excess isopropanol is then removed under vacuum to yield dry sodium isopropoxide powder.

-

Reaction: In a separate Schlenk flask, suspend anhydrous praseodymium(III) chloride in anhydrous benzene or toluene. To this suspension, add a stoichiometric amount (3 equivalents) of the freshly prepared sodium isopropoxide.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring for 12-24 hours to ensure complete reaction.

-

Isolation: After cooling to room temperature, the precipitated sodium chloride is removed by filtration or centrifugation under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate under vacuum to yield crude this compound. The product can be further purified by sublimation or recrystallization from a minimal amount of hot, anhydrous isopropanol.[6][7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CAS 19236-14-7: this compound [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | Praseodymium(3+) Isopropoxide | C9H21O3Pr - Ereztech [ereztech.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound , Null , 19236-14-7 - CookeChem [cookechem.com]

- 7. This compound | 19236-14-7 [chemicalbook.com]

Praseodymium(III) Isopropoxide: An In-depth Technical Guide on its Core Oxidation States

For Researchers, Scientists, and Drug Development Professionals

Introduction